molecular formula C22H19NO4S B2387660 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034470-22-7

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2387660
CAS No.: 2034470-22-7
M. Wt: 393.46
InChI Key: OGZXGOHYUZQUPA-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene moiety, a methoxy group, and a chromene ring, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors are a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). They play a significant role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A receptors, by binding to them. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The compound’s interaction with the 5-HT1A receptors affects the serotonin system. This system is implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression .

Pharmacokinetics

The compound’s affinity for the 5-ht1a receptors suggests that it is able to cross the blood-brain barrier and interact with these receptors in the brain .

Result of Action

The result of the compound’s action is likely to be a modulation of the serotonin system, given its interaction with the 5-HT1A receptors . This could potentially lead to effects on mood, anxiety, sleep, and other physiological functions regulated by this system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.

  • Medicine: Potential therapeutic applications in treating various diseases.

  • Industry: Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Benzothiophene derivatives: These compounds share the benzothiophene core and exhibit similar biological activities.

  • Chromene derivatives: Compounds containing the chromene ring structure, which also show diverse biological properties.

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Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-13(10-15-12-28-19-9-4-3-7-16(15)19)23-21(24)17-11-14-6-5-8-18(26-2)20(14)27-22(17)25/h3-9,11-13H,10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZXGOHYUZQUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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